molecular formula C11H12N4O2 B1520897 ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate CAS No. 1160472-66-1

ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate

Cat. No.: B1520897
CAS No.: 1160472-66-1
M. Wt: 232.24 g/mol
InChI Key: RJRFOAJQFLWZII-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate: is a chemical compound with the molecular formula C₁₂H₁₄N₄O₂ and a molecular weight of 232.24 g/mol. This compound belongs to the class of imidazole derivatives and features a pyridine ring attached to the imidazole core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with ethyl 5-amino-1H-imidazole-4-carboxylate and pyridin-3-yl halides.

  • Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, and a palladium catalyst under inert atmosphere conditions.

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using continuous flow reactors to ensure consistent quality and yield. The process involves optimizing reaction parameters such as temperature, pressure, and reaction time to achieve high purity and efficiency.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to reduce the imidazole ring or the pyridine ring.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or imidazole ring can be substituted with different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Reduced forms of the imidazole and pyridine rings.

  • Substitution Products: Substituted imidazole and pyridine derivatives with different functional groups.

Scientific Research Applications

Chemistry: Ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its derivatives are explored for their biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine: In medicinal chemistry, this compound is used to develop new drugs. Its derivatives are investigated for their therapeutic potential in treating various diseases, such as cancer, inflammation, and infectious diseases.

Industry: The compound is utilized in the chemical industry for the synthesis of dyes, pigments, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate exerts its effects depends on its specific derivatives and the biological targets they interact with. The molecular targets and pathways involved can vary widely, but common mechanisms include inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways.

Comparison with Similar Compounds

  • Ethyl 5-amino-1-(pyridin-2-yl)-1H-imidazole-4-carboxylate: Similar structure with a different position of the pyridine ring.

  • Ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate: Related imidazole derivative with an acetyl group.

  • Ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate: Another positional isomer with the pyridine ring at a different position.

Uniqueness: Ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate is unique due to its specific substitution pattern on the imidazole ring, which influences its reactivity and biological activity. This positional specificity can lead to different biological effects compared to its isomers and related compounds.

Properties

IUPAC Name

ethyl 5-amino-1-pyridin-3-ylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(12)15(7-14-9)8-4-3-5-13-6-8/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRFOAJQFLWZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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